

The Chemical Probe UNC1999: A Technical Guide for Investigating EZH2 Function

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Compound of Interest

Compound Name: EZH2-IN-21

Cat. No.: B1672411

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Name: The compound "**EZH2-IN-21**" specified in the topic query does not correspond to a publicly documented or widely recognized chemical probe for EZH2. Therefore, this guide focuses on UNC1999, a well-characterized, potent, and orally bioavailable dual inhibitor of EZH2 and EZH1. UNC1999 serves as an exemplary chemical probe for interrogating the function of EZH2 in biochemical, cellular, and in vivo contexts.

Introduction to EZH2 and the Role of Chemical Probes

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), a key epigenetic regulator.^[1] EZH2 functions primarily as a histone methyltransferase, catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression.^[1] Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target.^[1]

Chemical probes are indispensable tools for elucidating the biological functions of proteins like EZH2. A high-quality chemical probe should be potent, selective, and cell-permeable, enabling the precise interrogation of its target's role in cellular signaling and disease. UNC1999, along with its inactive control compound UNC2400, provides a valuable toolset for researchers to dissect the specific functions of EZH2 and its close homolog EZH1.^{[1][2]}

UNC1999: A Dual Inhibitor of EZH2 and EZH1

UNC1999 is a potent, small-molecule inhibitor that is competitive with the cofactor S-adenosyl-L-methionine (SAM).[1] It exhibits high affinity for both wild-type and mutant forms of EZH2, as well as its close homolog EZH1.[1] This dual inhibitory activity can be advantageous in biological systems where EZH1 may compensate for the loss of EZH2 function.[1]

Mechanism of Action

UNC1999 binds to the SAM-binding pocket of EZH2, preventing the transfer of a methyl group to its histone H3 substrate.[1] This leads to a global reduction in H3K27me3 levels, thereby derepressing the transcription of EZH2 target genes.[3]

Quantitative Data for UNC1999

The following tables summarize the key quantitative data for UNC1999, providing a comprehensive overview of its biochemical and cellular activity, as well as its pharmacokinetic properties.

Biochemical Activity

Target	Assay Type	IC50	Ki	Notes
EZH2 (Wild-Type)	Radiometric	<10 nM[3][4]	4.6 nM[1][5]	Competitive with SAM[1]
EZH1	Radiometric	45 nM[3][4]	-	~10-fold less potent than for EZH2[6]
EZH2 (Y641N Mutant)	Radiometric	Potent Inhibition[2]	-	Effective against common gain-of-function mutant

Cellular Activity

Cell Line	Assay Type	IC50 / EC50	Notes
MCF10A (WT EZH2)	In-Cell Western (H3K27me3 reduction)	124 ± 11 nM[1]	72-hour treatment
DB (EZH2 Y641N)	Cell Proliferation	633 ± 101 nM[4]	Time- and concentration-dependent inhibition
Various Cancer Cell Lines	Cell Viability	2-5 µM (GBM BTICs) [6]	Varies depending on the cell line
MCF10A	Cell Toxicity (Resazurin assay)	19,200 ± 1,200 nM[1]	Low cellular toxicity

In Vivo Pharmacokinetics (Mouse)

Administration Route	Dose	Cmax	Bioavailability	Notes
Intraperitoneal (IP)	15 mg/kg	9,700 - 11,800 nM[1]	-	Plasma concentration above cellular IC50 for ~12h[1]
Intraperitoneal (IP)	50 mg/kg	9,700 - 11,800 nM[1]	-	Plasma concentration above cellular IC50 for >24h[1]
Intraperitoneal (IP)	150 mg/kg	9,700 - 11,800 nM[1]	-	Well-tolerated[1]
Oral (PO)	50 mg/kg	4,700 nM[4]	Orally bioavailable[1]	Plasma concentration above cellular IC50 for ~20h[4]

Experimental Protocols

Detailed methodologies are crucial for the robust application of chemical probes. Below are representative protocols for key experiments involving UNC1999.

EZH2 Biochemical Assay (Radiometric)

This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a radiolabeled methyl group from ^3H -SAM to a histone H3 peptide substrate.^[2]

Materials:

- Recombinant PRC2 complex (EZH2/EED/SUZ12)
- Biotinylated histone H3 (21-44) peptide substrate
- S-adenosyl-L-[methyl- ^3H]-methionine (^3H -SAM)
- UNC1999 and UNC2400 (inactive control)
- Assay buffer (e.g., 20 mM Tris pH 8.0, 0.1% BSA, 0.01% Triton X-100, 0.5 mM DTT)
- Streptavidin-coated plates
- Scintillation counter

Procedure:

- Prepare serial dilutions of UNC1999 and UNC2400 in assay buffer.
- In a reaction plate, combine the PRC2 complex, histone H3 peptide substrate, and the test compound.
- Initiate the reaction by adding ^3H -SAM.
- Incubate at room temperature for a defined period (e.g., 60 minutes).^[4]
- Stop the reaction.
- Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide.

- Wash the plate to remove unincorporated ^3H -SAM.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate IC50 values by fitting the data to a dose-response curve.

Cellular H3K27me3 Quantification (In-Cell Western)

This high-throughput immunofluorescence-based assay quantifies the levels of H3K27me3 within cells following treatment with an EZH2 inhibitor.^[1]

Materials:

- Cells of interest (e.g., MCF10A)
- 96-well plates
- UNC1999 and UNC2400
- Formaldehyde (for fixing)
- Permeabilization buffer (e.g., Triton X-100 in PBS)
- Primary antibody against H3K27me3
- Fluorescently labeled secondary antibody
- DNA stain for normalization (e.g., DRAQ5)
- Imaging system

Procedure:

- Seed cells in a 96-well plate and allow them to adhere.
- Treat cells with a range of UNC1999 or UNC2400 concentrations for the desired duration (e.g., 72 hours).^[1]
- Fix the cells with formaldehyde.

- Permeabilize the cells with permeabilization buffer.
- Incubate with the primary antibody against H3K27me3.
- Incubate with the fluorescently labeled secondary antibody.
- Stain with a DNA dye for cell number normalization.
- Scan the plate using an imaging system and quantify the fluorescence intensity.
- Calculate the ratio of the H3K27me3 signal to the DNA stain signal and determine the IC50 value.

Western Blot for H3K27me3 and EZH2 Levels

Western blotting is used to qualitatively and semi-quantitatively assess the levels of specific proteins in cell lysates.

Materials:

- Cell lysates from treated and control cells
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against H3K27me3, total Histone H3, and EZH2
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

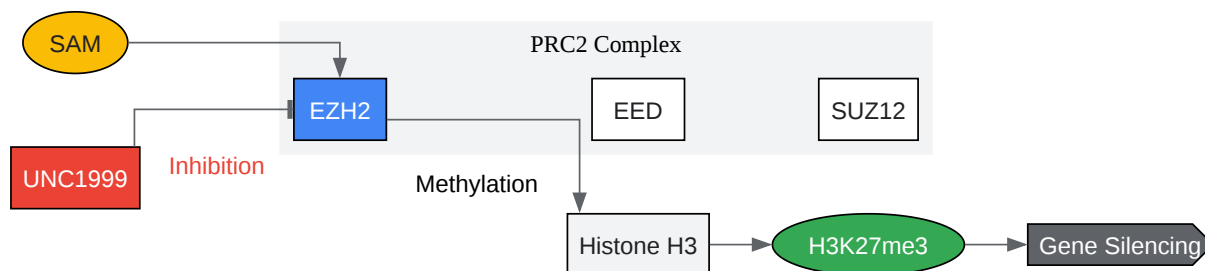
Procedure:

- Prepare cell lysates from cells treated with UNC1999, UNC2400, or vehicle.

- Determine protein concentration using a suitable assay (e.g., BCA).
- Separate equal amounts of protein by SDS-PAGE.
- Transfer the proteins to a membrane.
- Block the membrane with blocking buffer.
- Incubate the membrane with the primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Develop the blot using a chemiluminescent substrate and visualize the bands.
- Normalize the H3K27me3 signal to the total Histone H3 signal.

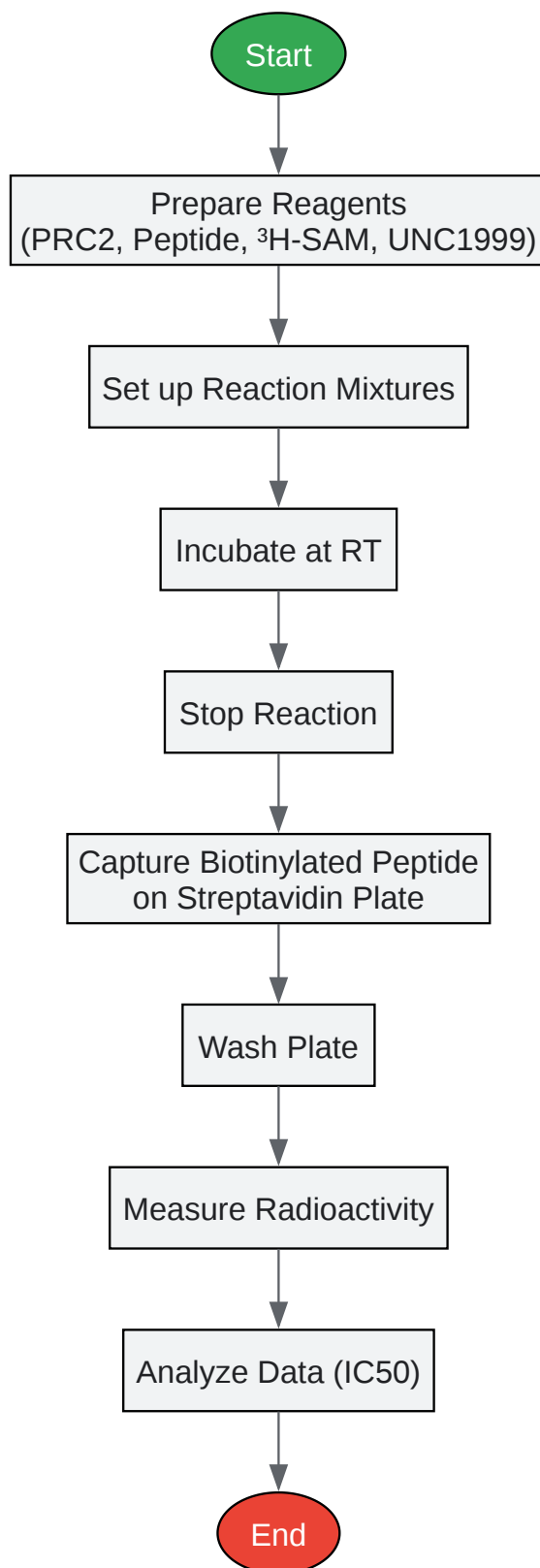
Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to EZH2 and its inhibition by UNC1999.

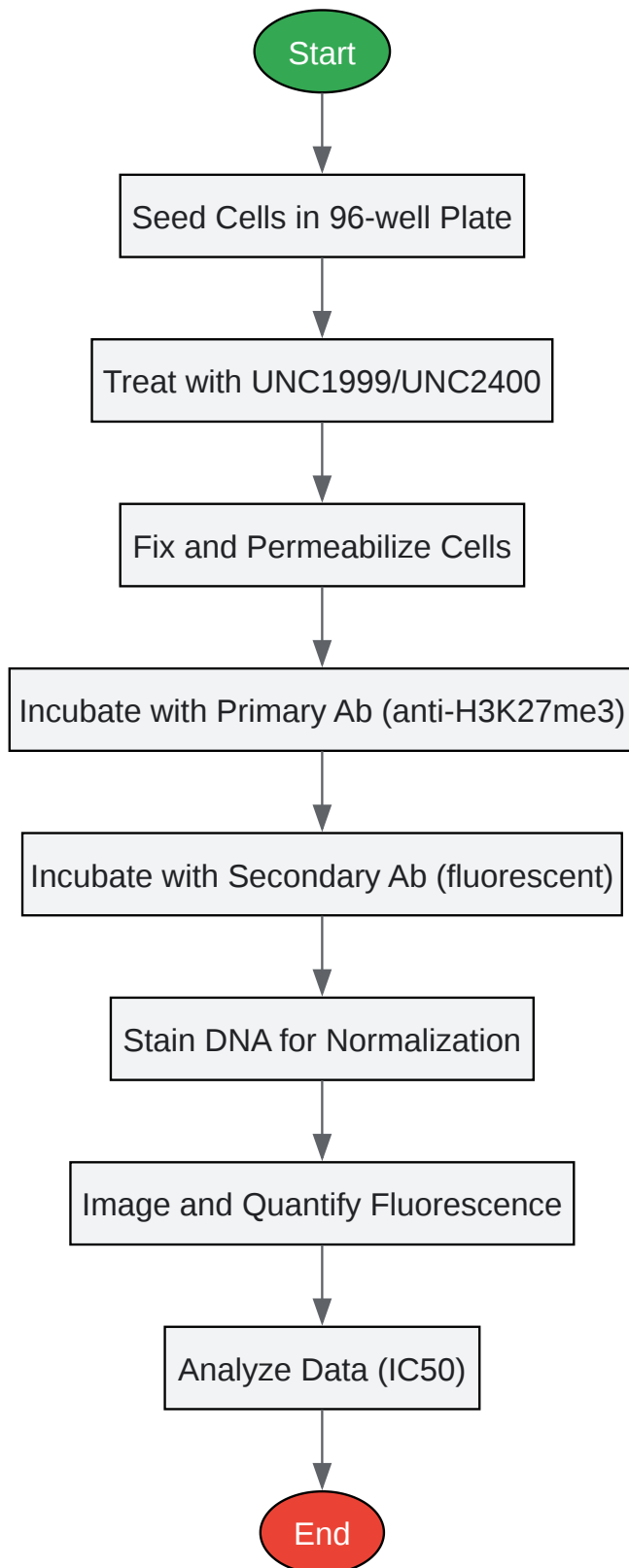


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EZH2 Signaling Pathway and Inhibition by UNC1999.

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Workflow for Radiometric EZH2 Biochemical Assay.

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